N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that belongs to the class of oxathiine derivatives. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a phenyl group, and a pyridinyl group attached to a dihydro-1,4-oxathiine ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxathiine Ring: The oxathiine ring can be synthesized through a cyclization reaction involving a suitable dihydroxy or dithiol precursor.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a methoxybenzyl halide.
Attachment of the Phenyl and Pyridinyl Groups: The phenyl and pyridinyl groups can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the oxathiine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Uniqueness
N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its specific combination of functional groups and the oxathiine ring structure. This uniqueness imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C24H22N2O3S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C24H22N2O3S/c1-28-20-12-10-18(11-13-20)17-26(21-9-5-6-14-25-21)24(27)22-23(30-16-15-29-22)19-7-3-2-4-8-19/h2-14H,15-17H2,1H3 |
InChI Key |
HWXOVNMYVXIOLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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